1-Bromopropane-1-D1
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Overview
Description
1-Bromopropane-1-D1, also known as deuterated 1-bromopropane, is an organobromine compound with the chemical formula C₃H₆DBr. This compound is a deuterated analog of 1-bromopropane, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. It is a colorless liquid with a characteristic hydrocarbon odor and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromopropane-1-D1 can be synthesized through several methods:
Free-Radical Addition: This method involves the free-radical addition of deuterated propene to bromine. The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Hydrobromic Acid and Sulfuric Acid: Another common laboratory synthesis involves treating deuterated propanol with a mixture of hydrobromic acid and sulfuric acid. The reaction proceeds as follows[ \text{CD₃CH₂CH₂OH} + \text{HBr} \rightarrow \text{CD₃CH₂CH₂Br} + \text{H₂O} ]
Phosphorus Tribromide: Deuterated propanol can also be treated with phosphorus tribromide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale free-radical addition reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize by-products.
Chemical Reactions Analysis
1-Bromopropane-1-D1 undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic substitution reactions (S_N2 mechanism) due to the presence of the bromine atom. Common reagents include sodium hydroxide and potassium cyanide, leading to the formation of deuterated propanol and deuterated propanenitrile, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions (E2 mechanism) to form deuterated propene.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions, leading to various deuterated products.
Scientific Research Applications
1-Bromopropane-1-D1 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in studies involving deuterium labeling.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the production of deuterated solvents and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromopropane-1-D1 involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is displaced by a nucleophile, while in elimination reactions, a base abstracts a proton, leading to the formation of a double bond. The presence of deuterium can influence reaction kinetics and mechanisms, providing valuable insights into reaction pathways.
Comparison with Similar Compounds
1-Bromopropane-1-D1 can be compared with other similar compounds, such as:
1-Bromopropane: The non-deuterated analog, which has similar chemical properties but different isotopic composition.
2-Bromopropane: An isomer with the bromine atom on the second carbon, leading to different reactivity and applications.
Bromoethane: A shorter-chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its deuterium content, which makes it particularly useful in studies involving isotopic labeling and tracing.
Properties
Molecular Formula |
C3H7Br |
---|---|
Molecular Weight |
124.00 g/mol |
IUPAC Name |
1-bromo-1-deuteriopropane |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D |
InChI Key |
CYNYIHKIEHGYOZ-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(CC)Br |
Canonical SMILES |
CCCBr |
Origin of Product |
United States |
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